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Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the
Src family, playing a pivotal role in T-cell development and activation.[1] As a key initiator of the
T-cell receptor (TCR) signaling cascade, Lck represents a critical target for immunomodulatory
drug development. This technical guide provides a comprehensive analysis of the Lck protein
structure, its active site, and the signaling pathways it governs. Detailed experimental protocols
for studying Lck are also provided to facilitate further research and therapeutic design.

Lck Protein Structure

Lck is a 56 kDa protein composed of several functional domains: an N-terminal region
responsible for membrane localization, followed by a unique domain, a Src Homology 3 (SH3)
domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (SH1) domain.[2][3] The
activity of Lck is tightly regulated by phosphorylation and conformational changes.[4]

Structural Domains

The modular architecture of Lck allows for complex regulation and interaction with various
signaling partners.

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b15543629?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Tyrosin-protein_kinase_Lck
https://atlasgeneticsoncology.org/gene/14/lck-(lymphocyte-specific-protein-tyrosine-kinase)
https://www.researchgate.net/figure/A-Structure-of-Lck-kinase-domains-B-Schematic-structure-of-Lck-SH4-unique-region_fig1_353076782
https://pmc.ncbi.nlm.nih.gov/articles/PMC11311849/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Domain Residue Range (Human) Key Functions

Membrane association via
N-terminal Region 1-58 myristoylation and
palmitoylation.[5]

Binds to the cytoplasmic tails
Unique Domain 59-119 of CD4 and CD8 co-receptors.

[5]

Binds to proline-rich motifs on
SH3 Domain 125-222 other proteins, mediating

protein-protein interactions.[5]

Recognizes and binds to
) phosphotyrosine-containing
SH2 Domain 223-250 ) ) ) )
motifs, crucial for signaling

complex assembly.[5]

Catalyzes the transfer of a
) ) phosphate group from ATP to
Kinase (SH1) Domain 251-509 ) i
tyrosine residues on substrate

proteins.[5]

) ) Contains the inhibitory
C-terminal Tail 509+ ] ]
phosphorylation site Tyr505.

Conformational States: Active vs. Inactive

Lck's catalytic activity is governed by a dynamic equilibrium between an inactive "closed"
conformation and an active "open" conformation.

 Inactive State: In the resting state, Lck is maintained in a closed, inactive conformation. This
is achieved through the phosphorylation of a conserved tyrosine residue in the C-terminal tail
(Tyr505) by the C-terminal Src kinase (Csk).[4] The phosphorylated Tyr505 then binds
intramolecularly to the Lck's own SH2 domain.[6] This interaction, along with the binding of
the SH3 domain to the linker region between the SH2 and kinase domains, holds the kinase
in a compact, catalytically repressed state.[4]
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e Active State: Activation of Lck is initiated by the dephosphorylation of Tyr505, often by the

transmembrane phosphatase CD45. This releases the intramolecular inhibition, allowing the

kinase to adopt a more open conformation.[4] Full activation is then achieved through

autophosphorylation of a key tyrosine residue within the activation loop of the kinase domain

(Tyr394).[7] This phosphorylation event stabilizes the active conformation of the catalytic

domain, enabling efficient substrate binding and phosphorylation.[8]

The table below summarizes key PDB structures representing the different conformational

states of Lck.

PDB ID Description Resolution (A)
Crystal structure of the Lck

1LCK ) 2.50
SH3-SH2 domain fragment.[6]
Crystal structure of the

3LCK activated Lck kinase domain 1.70
(phosphorylated at Tyr394).
Crystal structure of the Lck

2PLO kinase domain in a closed,

inactive-like conformation.

Lck Active Site Analysis

The active site of the Lck kinase domain is located in the cleft between the N-terminal and C-

terminal lobes of the domain. This site is responsible for binding ATP and the tyrosine-

containing substrate.

Key Residues in the Active Site

Several conserved residues are critical for the catalytic function of Lck.
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Residue Location Role in Catalysis

Forms a salt bridge with
Lys273 N-lobe Glu288 to correctly position
ATP for catalysis.

Interacts with Lys273 to
Glu288 N-lobe coordinate the a- and 3-
phosphates of ATP.

Part of the conserved DFG

] motif; coordinates the

Asp382 DFG moitif, C-lobe o )
magnesium ion required for

ATP binding.

The "F" in the DFG maoitif; its

) conformation (“in" or "out")

Phe383 DFG motif, C-lobe o i
distinguishes between active

and inactive states.

Acts as the catalytic base,
accepting a proton from the
i substrate tyrosine hydroxyl
Asp364 Catalytic loop, C-lobe N N
group to facilitate nucleophilic
attack on the y-phosphate of

ATP.[7]

Substrate Recognition

The specificity of Lck for its substrates is determined by residues surrounding the active site.
Lck preferentially phosphorylates tyrosine residues within specific consensus sequences, often
found in Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR complex and in
downstream signaling molecules like ZAP-70.[9]

Quantitative Data
SH2 and SH3 Domain Binding Affinities

The SH2 and SH3 domains of Lck mediate crucial protein-protein interactions. The dissociation
constants (Kd) for some of these interactions are summarized below.
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. Binding
Lck Domain . Kd Method
Partner/Peptide
] ) Fluorescence
SH3 Tip(167-199) peptide 3.8+0.2uM
Spectroscopy[10]
_ Fluorescence
SH2 pYEEIP peptide 39.8 nM
Assay[11]
Hamster polyoma
SH2 middle T antigen ~140 nM -[10]
phosphopeptide
p130Cas Tyr(P)-362 Fluorescence
SH2 , 0.35 uM o
peptide Polarization[12]

Kinase Domain Kinetics

The catalytic efficiency of the Lck kinase domain is characterized by its Michaelis-Menten

constant (Km) and catalytic rate constant (kcat).

Substrate Km kcat kcat/Km (M—'s™?)

CD3-{ ITAMs - 1-2 s7113]

Lck in T-Cell Receptor Signaling

Lck is the primary kinase responsible for initiating the TCR signaling cascade upon antigen

recognition.
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T-Cell Receptor (TCR) Signaling Pathway
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Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway initiated by Lck.

Upon engagement of the TCR with an antigen-presenting cell, Lck, which is associated with the
co-receptors CD4 or CD8, is brought into proximity with the TCR complex.[1] CD45
dephosphorylates the inhibitory Tyr505 on Lck, leading to its partial activation.[4] This allows for
the autophosphorylation of Tyr394, resulting in full kinase activity.[7] Activated Lck then
phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and
(-chains of the TCR complex.[14] These phosphorylated ITAMs serve as docking sites for the
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tandem SH2 domains of another tyrosine kinase, ZAP-70. Lck then phosphorylates and
activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, including Linker
for Activation of T-cells (LAT) and SLP-76, leading to the formation of a large signaling complex
and the propagation of the signal to downstream pathways.[15]

Experimental Protocols
Recombinant Lck Expression and Purification

This protocol describes the expression and purification of recombinant Lck from E. coli.
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Recombinant Lck Purification Workflow

Transformation of
E. coli with
Lck expression vector

Inoculate and grow
E. coli culture
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Mass Spectrometry)
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Caption: A typical workflow for the expression and purification of recombinant Lck protein.
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Methodology:

o Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a
plasmid vector containing the Lck gene, often with an affinity tag (e.g., His-tag) for
purification.

e Culture Growth: Inoculate a small volume of Luria-Bertani (LB) medium containing the
appropriate antibiotic with a single colony and grow overnight. Use this starter culture to
inoculate a larger volume of media and grow at 37°C with shaking until the optical density at
600 nm (OD600) reaches 0.6-0.8.

 Induction: Induce protein expression by adding an inducing agent, such as Isopropyl 3-D-1-
thiogalactopyranoside (IPTG), to the culture and continue to grow for several hours at a
lower temperature (e.g., 18-25°C) to enhance protein solubility.

o Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a
lysis buffer containing protease inhibitors and lyse the cells using a method such as
sonication or a French press.

 Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant
containing the soluble Lck protein is collected.

« Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column
(e.g., Ni-NTA agarose for His-tagged Lck). Wash the column extensively to remove non-
specifically bound proteins. Elute the bound Lck protein using an appropriate elution buffer
(e.g., containing imidazole for His-tagged proteins).

o Further Purification (Optional): For higher purity, the eluted Lck can be further purified by ion-
exchange chromatography and/or size-exclusion chromatography.

o Characterization: Analyze the purity and identity of the purified Lck protein by SDS-PAGE,
Western blotting using an anti-Lck antibody, and mass spectrometry.

In Vitro Kinase Assay

This protocol describes a method to measure the kinase activity of purified Lck using a peptide
substrate.
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Methodology:

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH
7.5, 10 mM MgClz, 1 mM DTT), a peptide substrate (e.g., a synthetic peptide corresponding

to the ITAM of CD3C or a region of ZAP-70), and the purified Lck enzyme.

e Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with 32P, [y-32P]ATP,
for sensitive detection) to the reaction mixture.

 Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the
linear range.

» Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

o Detection: Separate the phosphorylated peptide from the unreacted [y-32P]ATP. This can be
achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the
peptide but not free ATP, followed by washing.

» Quantification: Quantify the amount of incorporated 32P into the peptide using a scintillation
counter or phosphorimager.

o Data Analysis: Calculate the specific activity of the Lck enzyme (e.g., in pmol of phosphate
transferred per minute per mg of enzyme). To determine Km and kcat, perform the assay
with varying concentrations of the peptide substrate and ATP and fit the data to the
Michaelis-Menten equation.

Methods for Studying Lck Structure and Conformational
Changes

X-ray Crystallography:

o Crystallization: Purified and concentrated Lck protein is screened against a wide range of
crystallization conditions (precipitants, buffers, salts, and additives) using techniques like
hanging-drop or sitting-drop vapor diffusion.

» Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to
produce large, well-diffracting crystals.
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» Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data are collected at a synchrotron source.

» Structure Determination: The diffraction data are processed, and the electron density map is
calculated. The atomic model of Lck is then built into the electron density map and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Isotopically labeled (*>N and/or 13C) Lck or its domains are expressed
and purified.

o Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed to
assign the chemical shifts of the protein's nuclei and to obtain distance and dihedral angle
restraints.

» Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D
structures of the protein in solution.

« Interaction Studies: To study protein-protein interactions, NMR titration experiments are
performed where an unlabeled binding partner is added to the isotopically labeled Lck, and
changes in the chemical shifts of the Lck signals are monitored to map the binding interface
and determine binding affinities.

Fluorescence Resonance Energy Transfer (FRET):

e Probe Labeling: Lck is genetically engineered to contain two different fluorescent proteins
(e.g., CFP and YFP) at positions that are expected to change their relative distance upon a
conformational change.

o Measurement: The FRET efficiency is measured by exciting the donor fluorophore and
measuring the emission of both the donor and acceptor fluorophores.

e Analysis: A change in the FRET efficiency upon Lck activation or inhibition indicates a
conformational change that alters the distance between the two fluorophores.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):
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o Deuterium Labeling: The Lck protein is incubated in a deuterated buffer (D20) for various
time points. The amide hydrogens on the protein backbone that are exposed to the solvent
will exchange with deuterium.

e Quenching and Digestion: The exchange reaction is quenched by lowering the pH and
temperature. The protein is then rapidly digested into peptides, typically with pepsin.

o Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to measure the
mass increase of each peptide due to deuterium incorporation.

e Analysis: By comparing the deuterium uptake of Lck in its active and inactive states, regions
of the protein that undergo conformational changes can be identified.

Conclusion

Lck is a multifaceted signaling molecule with a tightly regulated structure and function. A
thorough understanding of its domains, active site, and role in signaling pathways is essential
for the development of targeted therapies for a range of immunological disorders. The
experimental protocols outlined in this guide provide a robust framework for researchers to
further investigate the intricacies of Lck biology and to screen for novel modulators of its
activity. The continued exploration of Lck's structure and function will undoubtedly pave the way
for innovative therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://grokipedia.com/page/Lck
https://pubmed.ncbi.nlm.nih.gov/7512222/
https://pubmed.ncbi.nlm.nih.gov/7512222/
https://www.uniprot.org/uniprotkb/P06239/entry
https://pubmed.ncbi.nlm.nih.gov/10962552/
https://pubmed.ncbi.nlm.nih.gov/10962552/
https://www.promega.com/-/media/files/resources/cell-notes/cn013/choosing-the-best-kinase-assay-to-meet-your-research-needs.pdf?la=en
https://en.wikipedia.org/wiki/Methods_to_investigate_protein%E2%80%93protein_interactions
https://www.creative-proteomics.com/resource/how-study-protein-protein-interaction.htm
https://www.creative-proteomics.com/resource/how-study-protein-protein-interaction.htm
https://pubmed.ncbi.nlm.nih.gov/15502197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6202249/
https://www.semanticscholar.org/paper/Lck-promotes-Zap70-dependent-LAT-phosphorylation-by-Lo-Shah/2a7dba32b8715a896a7dd9e2317e790638d13420
https://www.semanticscholar.org/paper/Lck-promotes-Zap70-dependent-LAT-phosphorylation-by-Lo-Shah/2a7dba32b8715a896a7dd9e2317e790638d13420
https://pmc.ncbi.nlm.nih.gov/articles/PMC10525366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10525366/
https://www.benchchem.com/product/b15543629#lck-protein-structure-and-active-site-analysis
https://www.benchchem.com/product/b15543629#lck-protein-structure-and-active-site-analysis
https://www.benchchem.com/product/b15543629#lck-protein-structure-and-active-site-analysis
https://www.benchchem.com/product/b15543629#lck-protein-structure-and-active-site-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15543629?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

